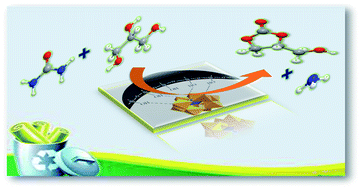Facile synthesis of glycerol carbonate via glycerolysis of urea catalysed by silicotungstates impregnated into MCM-41
RSC Advances Pub Date: 2015-06-09 DOI: 10.1039/C5RA09346E
Abstract
The present contribution includes the solvent free environmentally benign route towards synthesis of glycerol carbonate via glycerolysis of urea. The parent as well as mono lacunary silicotungstates impregnated into MCM-41 were used as efficient catalysts. The effect of different reaction parameters on the conversion of glycerol was investigated in order to optimize the reaction parameters for maximum conversion. The activities of both the catalysts have been correlated with the structural features and acidity of the catalysts and the possible mechanism has also been proposed. The catalysts were also recycled up to four times without significant loss in the activity.


Recommended Literature
- [1] A simple method for the evaluation of microfluidic architecture using flow quantitation via a multiplexed fluidic resistance measurement†
- [2] Gold nanoparticles encapsulated in hierarchical porous polycarbazole: preparation and application in catalytic reduction†
- [3] 25 years and still going strong: 2′-O-(pyren-1-yl)methylribonucleotides – versatile building blocks for applications in molecular biology, diagnostics and materials science
- [4] Catalyst- and reagent-free 1,6-hydrophosphonylation of p-quinone methides: a practical approach for the synthesis of diarylmethyl phosphine oxides†
- [5] Unexpectedly large binding constants of azulenes with fullerenes†
- [6] Aromaticity gain increases the inherent association strengths of multipoint hydrogen-bonded arrays†
- [7] Contents
- [8] Inside back cover
- [9] The natural occurrence of allomucic (allaric) acid: a contribution to the assignment of structure of an insecticidal exotoxin from Bacillus thuringiensis Berliner
- [10] Enhanced photocatalytic activity of hybrid Fe2O3–Pd nanoparticulate catalysts†

Journal Name:RSC Advances
Research Products
-
CAS no.: 11016-71-0









